molecular formula C28H29N3O5S B2406283 4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide CAS No. 325482-74-4

4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide

Cat. No.: B2406283
CAS No.: 325482-74-4
M. Wt: 519.62
InChI Key: BTGJCKSOSSVPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a dimethylsulfamoyl group at the para-position. The amide nitrogen is further functionalized with a butyl chain bearing a 1,3-dioxoisoindolin-2-yl (phthalimide) group and a p-tolyl (4-methylphenyl) moiety. The phthalimide group is a common pharmacophore in bioactive molecules, contributing to π-π stacking interactions and enzymatic inhibition . The dimethylsulfamoyl group enhances polarity and may influence solubility or receptor binding, while the p-tolyl substituent introduces steric bulk and electron-donating effects.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S/c1-20-10-14-22(15-11-20)30(26(32)21-12-16-23(17-13-21)37(35,36)29(2)3)18-6-7-19-31-27(33)24-8-4-5-9-25(24)28(31)34/h4-5,8-17H,6-7,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGJCKSOSSVPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • C : 20
  • H : 24
  • N : 2
  • O : 3
  • S : 1

Structural Characteristics

The compound features a sulfamoyl group, a benzamide moiety, and a dioxoisoindoline structure, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to modulate specific enzymatic pathways. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.

Inhibition Studies

In vitro studies have demonstrated that the compound exhibits inhibitory effects on enzymes such as DXS (1-deoxy-D-xylulose 5-phosphate synthase), which is crucial for the biosynthesis of isoprenoids. The inhibition constants (Ki values) for this compound suggest a competitive mode of inhibition, indicating that it competes with the substrate for binding to the active site of the enzyme .

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results showed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 50 µM across different cell types.
  • Antimicrobial Properties : Another study assessed the antimicrobial efficacy against several bacterial strains. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) as low as 5 µg/mL for certain strains.

Table of Biological Activity

Biological ActivityObserved EffectConcentration RangeReference
Enzyme InhibitionCompetitive InhibitionKi = 151 ± 34 µM
Anticancer ActivityReduced Cell ViabilityIC50 = 10-50 µM
Antimicrobial ActivityEffective against bacteriaMIC = 5 µg/mL

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a moderate half-life allowing for sustained biological activity. Further research is needed to fully elucidate its pharmacokinetic profile.

Comparison with Similar Compounds

Research Findings and Implications

  • Insecticidal Activity : Phthalimide derivatives like 4d (LD₅₀: 0.70 µg/fly) outperform precursors, suggesting the target compound’s phthalimide moiety could confer similar potency .
  • Enzyme Modulation: Sulfamoyl groups in compounds like 50 enhance NF-κB signaling, implying the target may synergize enzymatic and immunomodulatory pathways .
  • SAR Insights: Electron-donating groups (e.g., p-tolyl) may improve metabolic stability over electron-withdrawing substituents.

Q & A

Q. What are the common synthetic routes for preparing 4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves three stages: (i) preparation of the isoindolin-2-one moiety via cyclization of phthalic anhydride derivatives, (ii) alkylation of the isoindolinone with a bromobutyl group, and (iii) coupling the intermediate with a substituted benzamide precursor. Key steps include:
  • Precursor activation : Use of coupling agents like EDCI/HOBt for amide bond formation between the sulfamoylbenzamide and alkylated isoindolinone .
  • Reaction monitoring : Thin-layer chromatography (TLC) and 1^1H NMR spectroscopy to track intermediate formation and purity .
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres to prevent hydrolysis of reactive intermediates .
    Optimization requires adjusting temperature (e.g., 0–25°C for sensitive steps) and stoichiometric ratios (e.g., 1.2 equivalents of alkylating agents to minimize side products) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation relies on:
  • Spectroscopy : 1^1H and 13^13C NMR to verify substituent connectivity (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm; isoindolinone carbonyls at δ 167–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ expected for C29_{29}H30_{30}N3_3O5_5S) .
  • X-ray crystallography : For derivatives with similar frameworks (e.g., 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide), crystal packing and hydrogen-bonding patterns are resolved to validate stereoelectronic effects .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens focus on:
  • Kinase inhibition : Use of ADP-Glo™ assays to test activity against kinases like EGFR or VEGFR2, given the sulfamoyl group’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Solubility/pharmacokinetics : High-performance liquid chromatography (HPLC) to measure logP and aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfamoyl group’s electron-withdrawing effect) .
  • Molecular docking : Use AutoDock Vina to model binding poses with proteins like COX-2 or D3_3 dopamine receptors, leveraging the isoindolinone’s planar structure for π-π stacking .
  • ADMET prediction : Tools like SwissADME to forecast blood-brain barrier permeability and cytochrome P450 interactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values in kinase assays) are addressed by:
  • Structural-activity relationship (SAR) studies : Systematically modifying substituents (e.g., replacing p-tolyl with 4-fluorophenyl) to isolate critical functional groups .
  • Assay standardization : Repeating experiments under consistent conditions (e.g., ATP concentration, incubation time) .
  • Meta-analysis : Cross-referencing data from PubChem and ChEMBL to identify outliers or assay-specific biases .

Q. How can reaction intermediates be stabilized during multi-step synthesis to improve overall yield?

  • Methodological Answer :
  • Protecting groups : Temporarily mask reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines) during alkylation or sulfonylation steps .
  • Low-temperature techniques : Use cryogenic conditions (-78°C) for lithiation reactions to prevent decomposition .
  • Purification : Flash chromatography with gradients (e.g., 5–20% MeOH in DCM) to isolate sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.